molecular formula C19H26N2O5 B5538505 (4S)-4-isopropyl-3-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-1,3-oxazolidin-2-one

(4S)-4-isopropyl-3-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-1,3-oxazolidin-2-one

Cat. No. B5538505
M. Wt: 362.4 g/mol
InChI Key: FWPDBZHEOWGLLI-OAHLLOKOSA-N
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Description

This compound belongs to a class of chemicals known for their diverse biological activities and potential pharmaceutical applications. Its structure indicates it could be involved in selective reactions, given its functional groups and chiral centers.

Synthesis Analysis

The synthesis of related oxazolidinone derivatives often involves conjugate addition reactions, lithiation, and the use of chiral auxiliaries to ensure enantiomeric purity. For example, Gaul and Seebach (2002) demonstrated the conjugate addition of a lithiated derivative to enones and enoates, achieving high yields and diastereoselectivities, revealing the potential for synthesizing complex oxazolidinones with multiple stereocenters (Gaul & Seebach, 2002).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Oxazolidinone derivatives play a crucial role in chemical synthesis, offering a framework for developing novel compounds with potential therapeutic applications. For instance, the synthesis of oxazolidinone derivatives through reactions involving lithiated compounds to cinnamoyl derivatives facilitates the preparation of enantiomerically pure 1,4-diols, demonstrating the utility of these compounds in generating stereoselectively rich molecules for further pharmaceutical exploration (Gaul & Seebach, 2002). Similarly, modifications to the Evans auxiliary using oxazolidinone frameworks underscore the adaptability of these compounds in simplifying the synthesis of complex molecules, enhancing their application in large-scale syntheses (Hintermann & Seebach, 1998).

Pharmacological Research

In pharmacological research, oxazolidinone derivatives have been identified as key intermediates in the synthesis of beta-amino alcohols and protease inhibitors, highlighting their importance in developing drugs with varied pharmacological effects (Danielmeier, Schierle, & Steckhan, 1996). Additionally, these compounds serve as allosteric and mutant-specific inhibitors in targeting enzymes like IDH1, further illustrating their potential in targeted cancer therapies (Levell et al., 2017).

Material Science and Biofilm Inhibition

Oxazolidinone derivatives also find applications beyond pharmacology, such as in material science and the study of biofilms. The inhibition of biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA) by certain oxazolidinone compounds opens new avenues for addressing antibiotic resistance and exploring the role of small molecules in biofilm modulation (Edwards, Shymanska, & Pierce, 2017).

properties

IUPAC Name

(4S)-3-[2-(10-methoxy-2,3,4,6-tetrahydro-1,5-benzoxazocin-5-yl)-2-oxoethyl]-4-propan-2-yl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-13(2)15-12-26-19(23)21(15)11-17(22)20-8-5-9-25-18-14(10-20)6-4-7-16(18)24-3/h4,6-7,13,15H,5,8-12H2,1-3H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPDBZHEOWGLLI-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=O)N1CC(=O)N2CCCOC3=C(C2)C=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=O)N1CC(=O)N2CCCOC3=C(C2)C=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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